molecular formula C8H4ClF2N B1350542 2-Chloro-3,6-difluorobenzonitrile CAS No. 886501-33-3

2-Chloro-3,6-difluorobenzonitrile

Cat. No. B1350542
M. Wt: 187.57 g/mol
InChI Key: GXDOFQJKWADWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,6-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N . It has a molecular weight of 173.55 g/mol . This compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-Chloro-3,6-difluorobenzonitrile is 1S/C7H2ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H . The compound’s structure includes a benzene ring with two fluorine atoms, one chlorine atom, and a nitrile group attached .


Physical And Chemical Properties Analysis

2-Chloro-3,6-difluorobenzonitrile has a molecular weight of 173.55 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are 172.9843831 g/mol . The topological polar surface area is 23.8 Ų .

Scientific Research Applications

  • Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

    • Field: Organic Chemistry
    • Application Summary: 2,4-Dichloro-3,5-difluorobenzonitrile is used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound of interest in the development of biologically active compounds .
    • Method: The synthesis involves a sequence of reactions starting with nitration, followed by selective reduction, diazotisation, and chlorination .
    • Results: The method resulted in a high yield of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile .
  • Synthesis of Pharmaceuticals and Plant Protection Agents

    • Field: Pharmaceutical Chemistry
    • Application Summary: 2,6-Dichloro-3-fluorobenzonitrile, a compound related to 2-Chloro-3,6-difluorobenzonitrile, is used as an intermediate in the synthesis of pharmaceuticals and plant protection agents .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these syntheses were not provided in the source .
  • Phase Transfer Catalyst

    • Field: Organic Chemistry
    • Application Summary: 2-Chloro-3,6-difluorobenzonitrile can be used in conjunction with oligo- or polyethylene glycol dimethyl ethers as phase transfer catalysts .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these syntheses were not provided in the source .
  • Molecular Dynamics Simulation

    • Field: Computational Chemistry
    • Application Summary: 2-Chloro-3,6-difluorobenzonitrile can be used in molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals .
    • Method: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
    • Results: The outcomes of these simulations were not provided in the source .
  • Proteomics Research

    • Field: Biochemistry
    • Application Summary: 2-Chloro-3,6-difluorobenzonitrile can be used in proteomics research .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these researches were not provided in the source .
  • 3D Molecular Dynamics Simulation

    • Field: Computational Chemistry
    • Application Summary: 2-Chloro-3,6-difluorobenzonitrile can be used in 3D molecular dynamics simulations to further understand stereochemistry, isomerism, hybridization, and orbitals .
    • Method: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive 3D simulation visualizations .
    • Results: The outcomes of these simulations were not provided in the source .

Safety And Hazards

When handling 2-Chloro-3,6-difluorobenzonitrile, personal protective equipment and face protection should be worn . It should not come into contact with eyes, skin, or clothing . Inhalation and ingestion should be avoided . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-chloro-3,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREWFYUZFHLWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,6-difluorobenzonitrile

CAS RN

886501-33-3
Record name 2-Chloro-3,6-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PM Wehn, JP Rizzi, DD Dixon, JA Grina… - Journal of medicinal …, 2018 - ACS Publications
HIF-2α, a member of the HIF family of transcription factors, is a key oncogenic driver in cancers such as clear cell renal cell carcinoma (ccRCC). A signature feature of these cancers is …
Number of citations: 65 pubs.acs.org

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